![molecular formula C16H12FN3O3 B13418781 Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate CAS No. 66939-00-2](/img/structure/B13418781.png)
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a fluorobenzoyl group and a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base, followed by the addition of methyl chloroformate to form the carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
化学反应分析
Types of Reactions
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole compounds .
科学研究应用
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antiparasitic agent and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an anthelmintic agent to treat parasitic worm infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用机制
The mechanism of action of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to tubulin, inhibiting microtubule formation and disrupting cellular processes such as mitosis. This action is similar to other benzimidazole derivatives, which are known to interfere with the polymerization of tubulin .
相似化合物的比较
Similar Compounds
Similar compounds include:
Flubendazole: Another benzimidazole derivative with similar antiparasitic properties.
Mebendazole: A widely used anthelmintic agent with a similar mechanism of action.
Albendazole: Known for its broad-spectrum antiparasitic activity.
Uniqueness
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its fluorobenzoyl group may enhance its binding affinity to molecular targets and improve its overall efficacy .
属性
CAS 编号 |
66939-00-2 |
|---|---|
分子式 |
C16H12FN3O3 |
分子量 |
313.28 g/mol |
IUPAC 名称 |
methyl N-[6-(2-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-6-9(8-13(12)19-15)14(21)10-4-2-3-5-11(10)17/h2-8H,1H3,(H2,18,19,20,22) |
InChI 键 |
QTHXIRKBRCLTPI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


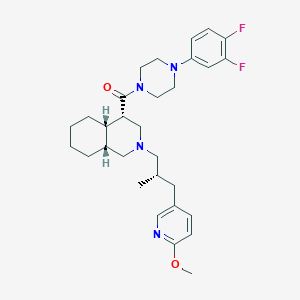
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
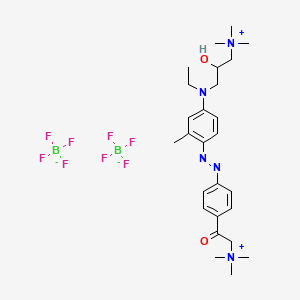
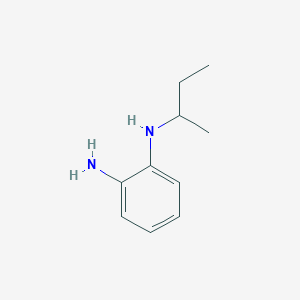
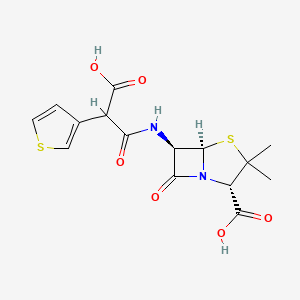

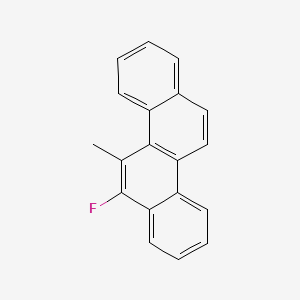
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
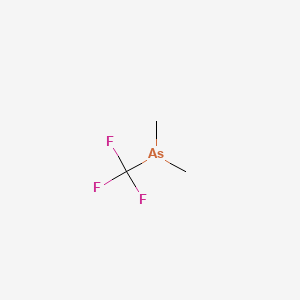
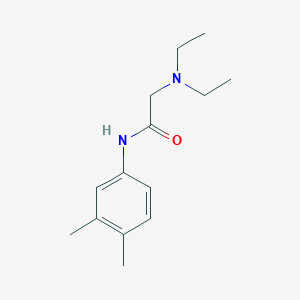
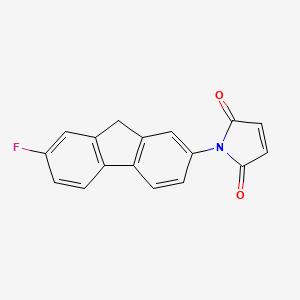
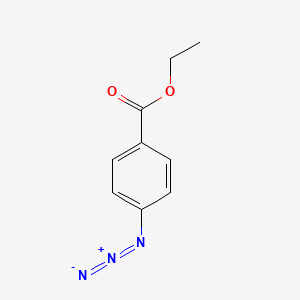
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
